

# Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS number

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## Compound of Interest

Compound Name: Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

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An In-depth Technical Guide to **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate** CAS Number: 1178882-02-4

## Abstract

This guide provides a comprehensive technical overview of **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate**, a specialized heterocyclic building block crucial in modern medicinal chemistry and drug development. We will explore its core chemical identity, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic applications in the design of complex therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.

## Introduction and Strategic Importance

**Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate** is a derivative of piperidine, a saturated heterocycle that is a privileged scaffold in pharmaceutical science. Its structure is distinguished by three key features that confer significant synthetic utility:

- **A Boc-Protected Amine:** The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. This allows for selective reactions at other positions of the molecule without interference from the basicity or nucleophilicity of the nitrogen. The Boc

group can be readily removed under acidic conditions, providing a handle for late-stage diversification.

- **An Ethyl Ester Functional Group:** The ester at the C3 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, enabling a wide array of subsequent chemical transformations.
- **A Quaternary Carbon Center:** The presence of both an ethyl group and an ethoxycarbonyl group at the C3 position creates a fully substituted, stereogenic center. Such quaternary centers are valuable in drug design as they can impart conformational rigidity and introduce specific three-dimensional topology, which is often critical for potent and selective binding to biological targets.

The combination of these features makes this compound a high-value intermediate for constructing complex piperidine-containing molecules, which are integral to numerous therapeutic agents, including analgesics and anti-inflammatory drugs.<sup>[1]</sup>

## Physicochemical and Structural Profile

The fundamental properties of a chemical intermediate are critical for its effective use in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

Property	Value	Source
CAS Number	1178882-02-4	[2]
Molecular Formula	C <sub>15</sub> H <sub>27</sub> NO <sub>4</sub>	Calculated
Molecular Weight	285.38 g/mol	Calculated
IUPAC Name	1-tert-butyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate	N/A
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	Inferred from similar compounds[1]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF)	Inferred

Note: Due to the specialized nature of this compound, extensive physical property data is not widely published. The appearance is inferred from analogous structures like Ethyl (S)-N-Boc-piperidine-3-carboxylate, which is described as a white to light brown solid or liquid.[1]

## Synthesis and Mechanistic Rationale

The creation of the C3 quaternary center is the key challenge in synthesizing **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate**. A logical and efficient approach involves the  $\alpha$ -alkylation of a readily available precursor, Ethyl 1-Boc-3-piperidinecarboxylate.

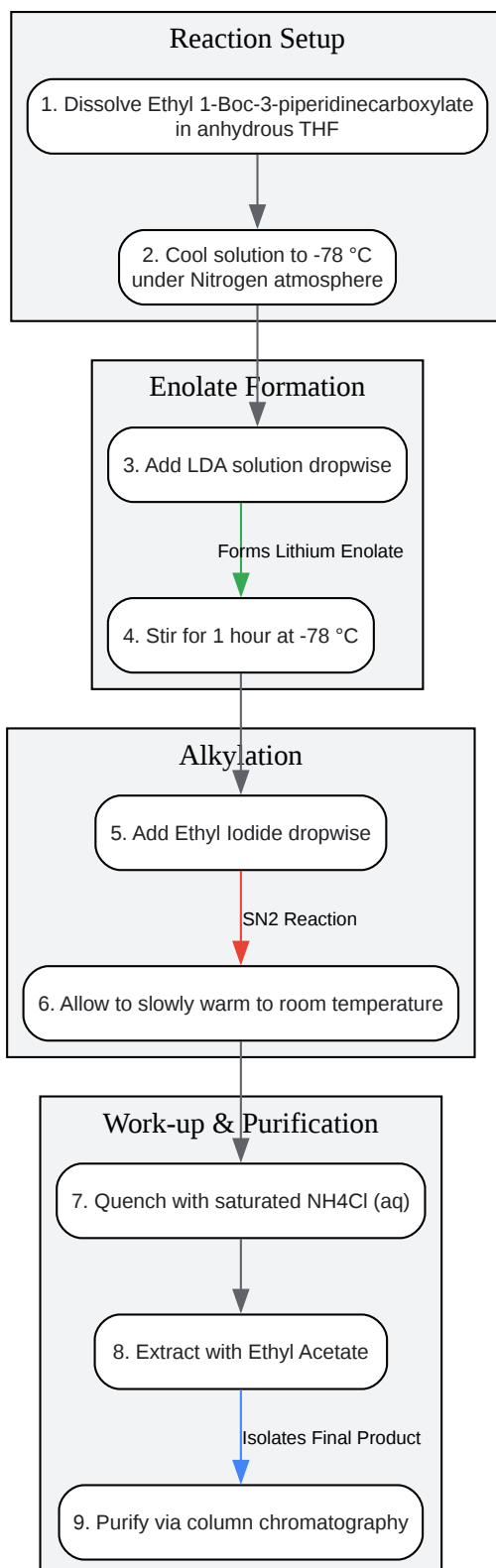
## Causality Behind Experimental Choices

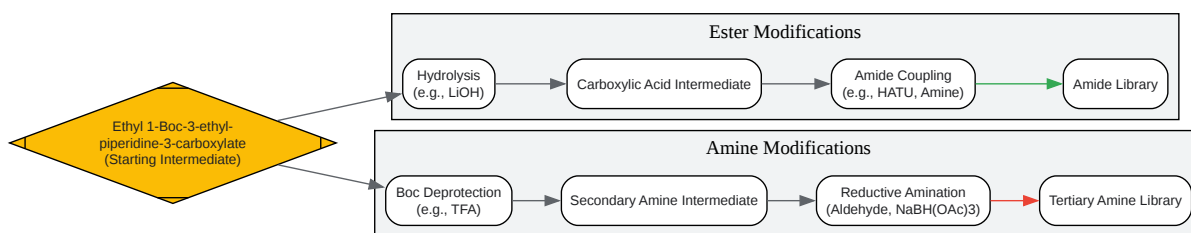
The chosen protocol relies on the formation of a lithium enolate followed by an S<sub>N</sub>2 reaction.

- Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. It is a very strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and rapid deprotonation of the  $\alpha$ -proton at the C3 position, which is weakly acidic (pK<sub>a</sub> ~25). Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, a common side reaction with smaller bases like ethoxide or hydroxide.

- **Temperature Control:** The reaction is conducted at a low temperature (-78 °C). This is critical for two reasons: 1) It ensures the kinetic stability of the enolate, preventing side reactions like Claisen condensation or decomposition. 2) It controls the rate of the alkylation reaction, minimizing the formation of undesired byproducts.
- **Electrophile:** Ethyl iodide (or ethyl bromide) is used as the ethyl source. Iodide is an excellent leaving group, facilitating a rapid and efficient S<sub>N</sub>2 displacement by the nucleophilic enolate.

## Experimental Workflow Diagram





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)